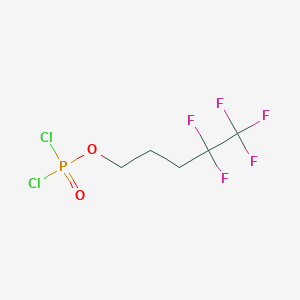![molecular formula C19H27FN2O4 B13712463 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The ethoxycarbonyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
- 1-Boc-4-(4-methoxyphenyl)piperazine
- 1-Boc-4-(3-fluorophenyl)piperazine
Uniqueness
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C19H27FN2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-25-17(23)15-8-7-14(11-16(15)20)21-9-10-22(13(2)12-21)18(24)26-19(3,4)5/h7-8,11,13H,6,9-10,12H2,1-5H3 |
InChI-Schlüssel |
CHPNOUCHEIGHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


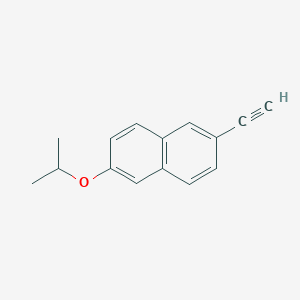
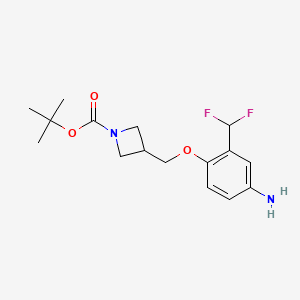
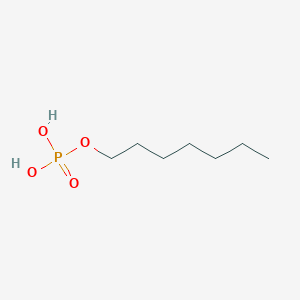
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
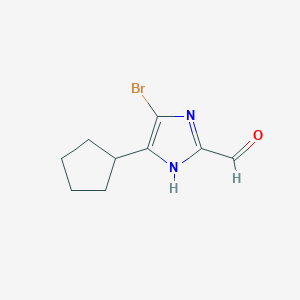
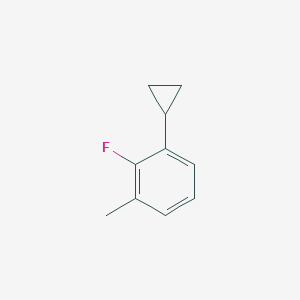
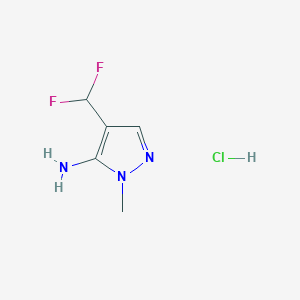

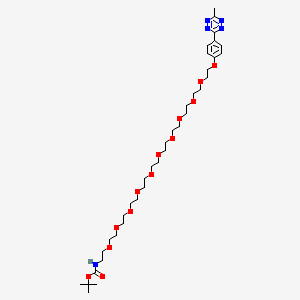
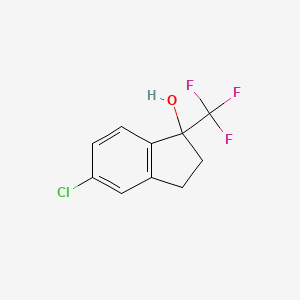
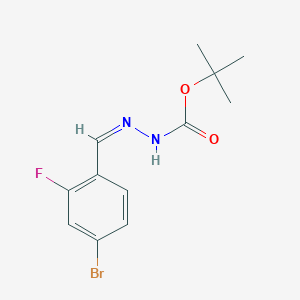
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

